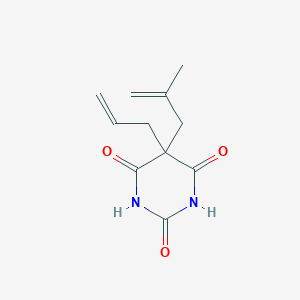

5-Allyl-5-(2-methylallyl)barbituric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Allyl-5-(2-methylallyl)barbituric acid is a derivative of barbituric acid, a compound known for its diverse pharmacological and biological applications.

Métodos De Preparación

The synthesis of 5-Allyl-5-(2-methylallyl)barbituric acid typically involves the reaction of barbituric acid with allyl and methylallyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the halide groups are replaced by the allyl and methylallyl groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .

Análisis De Reacciones Químicas

5-Allyl-5-(2-methylallyl)barbituric acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a catalyst.

Substitution: The allyl and methylallyl groups can be substituted with other functional groups through reactions with appropriate reagents. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.

Aplicaciones Científicas De Investigación

5-Allyl-5-(2-methylallyl)barbituric acid has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Industry: The compound is used in the synthesis of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Allyl-5-(2-methylallyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction prolongs the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .

Comparación Con Compuestos Similares

Similar compounds to 5-Allyl-5-(2-methylallyl)barbituric acid include:

Methohexital: This compound has an allyl group and a methylpentynyl group, used primarily as an anesthetic.

Actividad Biológica

5-Allyl-5-(2-methylallyl)barbituric acid is a derivative of barbituric acid, which has garnered interest in the scientific community due to its potential biological activities. This compound, identified by its CAS number 66941-74-0, is being explored for various pharmacological properties, including its effects on the central nervous system and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits notable sedative-hypnotic properties. Barbiturates are known for their ability to depress the central nervous system, leading to effects such as sedation and anesthesia. The introduction of allyl and methylallyl groups may enhance these effects or alter the pharmacokinetics of the compound.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with the GABA_A receptor, a common target for sedative drugs. By enhancing GABAergic transmission, it may promote sedation and anxiolytic effects.

Antimicrobial Activity

Some studies have suggested that barbituric acid derivatives can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains. Future studies could explore its efficacy as an antimicrobial agent.

Antioxidant Properties

Recent investigations into related barbituric acid derivatives have shown potential antioxidant activity . This could be attributed to the presence of allylic groups, which may scavenge free radicals and reduce oxidative stress in biological systems.

Case Studies

- Sedative Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant sedation compared to control groups. The dosage and timing were critical in determining the extent of sedation observed.

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed moderate inhibition zones, suggesting potential antimicrobial properties that warrant further exploration.

- Antioxidant Activity : In a model assessing oxidative stress, the compound exhibited a notable reduction in malondialdehyde levels, indicating its potential as an antioxidant.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-(2-methylprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4H,1-2,5-6H2,3H3,(H2,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGSCSLYOYXDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1(C(=O)NC(=O)NC1=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66941-74-0 |

Source

|

| Record name | Barbituric acid, 5-allyl-5-(2-methylallyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066941740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARBITURIC ACID, 5-ALLYL-5-(2-METHYLALLYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLP32H7G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.